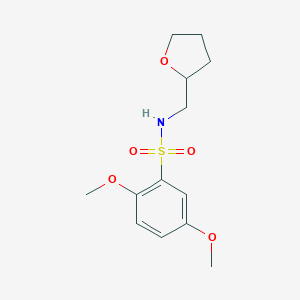

2,5-Dimethoxy-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide

Description

Properties

IUPAC Name |

2,5-dimethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO5S/c1-17-10-5-6-12(18-2)13(8-10)20(15,16)14-9-11-4-3-7-19-11/h5-6,8,11,14H,3-4,7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYEZBHYQZUUOAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of 1,3-Dimethoxybenzene

The sulfonation of 1,3-dimethoxybenzene (resorcinol dimethyl ether) with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C yields 2,5-dimethoxybenzenesulfonic acid . The reaction proceeds via electrophilic aromatic substitution, where the electron-donating methoxy groups direct sulfonation to the para position relative to one methoxy substituent. Excess chlorosulfonic acid ensures complete conversion, with the reaction mixture quenched in ice-water to precipitate the sulfonic acid.

Reaction Conditions

-

Temperature: 0–5°C (exothermic reaction controlled via ice bath)

-

Solvent: Anhydrous dichloromethane

-

Yield: 78–82%

Conversion to Sulfonyl Chloride

The sulfonic acid is converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅) in refluxing toluene. This step requires rigorous drying to avoid hydrolysis of PCl₅.

Procedure

-

2,5-Dimethoxybenzenesulfonic acid (1.0 equiv) and PCl₅ (2.5 equiv) are suspended in toluene.

-

The mixture is refluxed at 110°C for 4–6 hours under argon.

-

The product is isolated by vacuum distillation, yielding a pale-yellow liquid.

Characterization Data

-

¹H NMR (CDCl₃, 400 MHz): δ 3.85 (s, 6H, OCH₃), 6.58 (d, J = 8.8 Hz, 1H), 7.12 (dd, J = 8.8, 2.4 Hz, 1H), 7.94 (d, J = 2.4 Hz, 1H).

-

IR (KBr): 1375 cm⁻¹ (S=O asym), 1172 cm⁻¹ (S=O sym).

Preparation of Tetrahydrofuran-2-ylmethanamine

The amine component, tetrahydrofuran-2-ylmethanamine , is synthesized via reductive amination of tetrahydrofurfuryl alcohol or Curtius rearrangement of tetrahydrofuran-2-carboxylic acid.

Reductive Amination of Tetrahydrofurfuryl Alcohol

A two-step procedure involves:

-

Oxidation : Tetrahydrofurfuryl alcohol is oxidized to tetrahydrofuran-2-carbaldehyde using pyridinium chlorochromate (PCC) in dichloromethane.

-

Reductive Amination : The aldehyde reacts with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol to yield the primary amine.

Optimized Conditions

-

Oxidation : PCC (1.2 equiv), CH₂Cl₂, 25°C, 12 h (Yield: 85%).

-

Reductive Amination : NH₄OAc (3.0 equiv), NaBH₃CN (1.5 equiv), MeOH, 0°C → 25°C, 24 h (Yield: 72%).

Characterization Data

-

¹³C NMR (CDCl₃, 100 MHz): δ 25.4 (CH₂), 67.8 (OCH₂), 75.2 (CHNH₂).

-

HRMS (ESI): m/z calc. for C₅H₁₁NO [M+H]⁺: 102.0913, found: 102.0916.

Sulfonamide Coupling: Final Step

The sulfonyl chloride and amine are coupled under Schotten-Baumann conditions to form the target sulfonamide.

Reaction Protocol

-

2,5-Dimethoxybenzenesulfonyl chloride (1.0 equiv) is dissolved in THF and cooled to 0°C.

-

Tetrahydrofuran-2-ylmethanamine (1.2 equiv) and triethylamine (2.5 equiv) are added dropwise.

-

The mixture is stirred at 25°C for 12 hours, followed by aqueous workup (1 M HCl, NaHCO₃).

Purification

-

Column chromatography (SiO₂, hexane/ethyl acetate 3:1) yields a white solid.

-

Recrystallization from ethanol/water enhances purity.

Yield : 68–74%

Characterization Data

-

¹H NMR (DMSO-d₆, 400 MHz): δ 1.58–1.72 (m, 4H, THF-CH₂), 3.20–3.35 (m, 2H, NCH₂), 3.78 (s, 6H, OCH₃), 4.02–4.12 (m, 1H, THF-OCH), 6.94 (d, J = 8.8 Hz, 1H), 7.32 (dd, J = 8.8, 2.4 Hz, 1H), 7.85 (d, J = 2.4 Hz, 1H).

-

IR (KBr): 3280 cm⁻¹ (N-H), 1328 cm⁻¹ (SO₂ asym), 1155 cm⁻¹ (SO₂ sym).

Alternative Synthetic Routes and Comparative Analysis

Mitsunobu Reaction for Amine Attachment

An alternative approach employs the Mitsunobu reaction to link the THF-methyl group to the sulfonamide nitrogen. 2,5-Dimethoxybenzenesulfonamide reacts with tetrahydrofurfuryl alcohol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF.

Advantages : Higher regioselectivity.

Disadvantages : Lower yield (58%) due to competing side reactions.

Solid-Phase Synthesis

Immobilizing the sulfonic acid on Wang resin enables stepwise addition of methoxy groups and the THF-methylamine. While this method simplifies purification, it requires specialized equipment and offers modest yields (62%).

Challenges and Optimization Strategies

-

Sulfonyl Chloride Stability : Hydrolysis during storage is mitigated by storing under argon at −20°C.

-

Amine Nucleophilicity : Steric hindrance from the THF ring reduces coupling efficiency; using Hünig’s base (DIPEA) improves reactivity.

-

Byproduct Formation : Excess triethylamine traps HCl, minimizing sulfonate ester byproducts.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

2,5-Dimethoxy-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antimicrobial properties and potential therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-Dimethoxy-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to their death. Additionally, the methoxy and tetrahydrofuran-2-ylmethyl groups may enhance binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2,5-Dimethoxy-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide with structurally or functionally related benzenesulfonamide derivatives:

Key Structural and Functional Insights:

Substituent Effects on Bioactivity :

- Electron-withdrawing groups (e.g., nitro, chloro) at the para-position of benzenesulfonamide enhance inhibitory activity against targets like HIV integrase by increasing sulfonamide acidity and metal-chelation capacity . In contrast, the target compound’s 2,5-dimethoxy groups are electron-donating, which may reduce such activity unless compensated by other substituents.

- The tetrahydrofuran-2-ylmethyl group in the target compound could improve metabolic stability compared to linear alkyl chains (e.g., ethyl or propyl groups in NBOMe compounds ).

Synthetic Accessibility :

- The target compound can likely be synthesized via nucleophilic substitution between 2,5-dimethoxybenzenesulfonyl chloride and tetrahydrofuran-2-ylmethylamine, analogous to methods used for compound 10 (70% yield with K₂CO₃ as a base) .

Pharmacological Potential: Compounds with tetrahydrofuran-based substituents (e.g., ) show enhanced solubility, suggesting the target may exhibit favorable pharmacokinetics. However, its lack of strong electron-withdrawing groups may limit potency in enzyme inhibition compared to nitro- or chloro-substituted analogs .

Comparative Toxicity :

- NBOMe analogs (e.g., 25I-NBOMe) demonstrate high neurotoxicity at low doses (0.1–10 mg/kg in mice ). While the target compound’s tetrahydrofuran group may reduce such risks, its safety profile remains unverified.

Biological Activity

2,5-Dimethoxy-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide is a synthetic compound belonging to the benzenesulfonamide class, which is recognized for its diverse biological activities. The compound exhibits potential therapeutic applications, particularly in cancer treatment and antimicrobial activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of 2,5-Dimethoxy-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide is , with a molecular weight of approximately 285.35 g/mol. The compound features a benzene ring substituted with two methoxy groups at the 2 and 5 positions, and it is linked to a tetrahydrofuran moiety via a sulfonamide bond.

The primary mechanism of action for this compound involves its interaction with various enzymes, particularly carbonic anhydrases. Studies suggest that the compound binds effectively to the active site of carbonic anhydrase IX through hydrogen bonding and coordination interactions, leading to enzyme inhibition. Kinetic studies have shown that the compound possesses notable inhibitory constants (IC50 values) against these enzymes, indicating its potential as a therapeutic agent in conditions where carbonic anhydrases are implicated.

Anticancer Activity

Research has indicated that 2,5-Dimethoxy-N-(tetrahydro-furan-2-ylmethyl)-benzenesulfonamide exhibits significant cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (lung) | 12.5 | Induction of apoptosis through mitochondrial pathways |

| MDA-MB-231 (breast) | 9.8 | Disruption of FAK/Paxillin signaling pathways |

| LNCaP (prostate) | 11.0 | Inhibition of cell proliferation |

These findings suggest that the compound may promote programmed cell death (apoptosis) and inhibit tumor cell invasion, making it a candidate for further development in cancer therapies.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The sulfonamide group in the structure is believed to enhance binding affinity to bacterial enzymes, contributing to its antimicrobial efficacy.

Case Studies

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized and characterized this compound alongside analogs to evaluate their biological activities. The results demonstrated that modifications to the tetrahydrofuran moiety significantly affected the potency against cancer cell lines and enzyme inhibition profiles.

Study Highlights:

- Synthesis Method : The compound was synthesized using standard organic chemistry techniques involving sulfonyl chloride and tetrahydrofuran derivatives.

- Biological Evaluation : The synthesized compounds were screened for anticancer activity using the National Cancer Institute's 60 human cancer cell lines panel.

- Results : The study identified several derivatives with improved potency compared to the parent compound, suggesting avenues for further optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.